molecular formula C18H12F2N6OS B10967052 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10967052
M. Wt: 398.4 g/mol
InChI Key: DGVDSPJNHDGELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiazole ring, and a tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a difluorophenyl-substituted precursor

Industrial Production Methods

Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE stands out due to its combination of a difluorophenyl group, thiazole ring, and tetraazole moiety, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H12F2N6OS

Molecular Weight

398.4 g/mol

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C18H12F2N6OS/c19-12-6-7-13(14(20)8-12)15-10-28-18(21-15)22-16(27)9-26-24-17(23-25-26)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,22,27)

InChI Key

DGVDSPJNHDGELY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.